molecular formula C22H21NO3S2 B11655909 2-(1,2-Dihydroacenaphthylen-5-yl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine

2-(1,2-Dihydroacenaphthylen-5-yl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine

Cat. No.: B11655909
M. Wt: 411.5 g/mol
InChI Key: XXNWITCXKFDQGY-UHFFFAOYSA-N
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Description

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, which is then functionalized with the dihydroacenaphthylene and methoxybenzenesulfonyl groups. Common reagents used in these reactions include thionyl chloride, methoxybenzenesulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced forms.

    Substitution: The methoxybenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers.

Scientific Research Applications

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE
  • N-(1,2-dihydroacenaphthylen-5-yl)-4-(4-methoxybenzenesulfonyl)butanamide

Uniqueness

2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-3-(4-METHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its thiazolidine ring and methoxybenzenesulfonyl group differentiate it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H21NO3S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine

InChI

InChI=1S/C22H21NO3S2/c1-26-17-8-10-18(11-9-17)28(24,25)23-13-14-27-22(23)20-12-7-16-6-5-15-3-2-4-19(20)21(15)16/h2-4,7-12,22H,5-6,13-14H2,1H3

InChI Key

XXNWITCXKFDQGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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